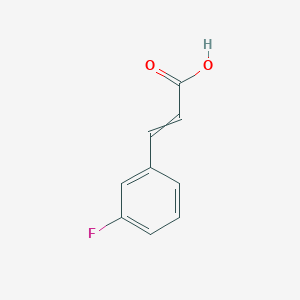

3-(3-Fluorophenyl)acrylic acid

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSIUKMGSDOSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293656 | |

| Record name | 3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-46-8 | |

| Record name | 3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The aldehyde group of 3-fluorobenzaldehyde undergoes nucleophilic attack by the enolate formed from malonic acid, followed by dehydration to yield the α,β-unsaturated acid. Pyridine or piperidine is typically employed as the base, facilitating both enolate formation and subsequent dehydration. The reaction is conducted under reflux conditions in a polar aprotic solvent such as ethanol or dimethylformamide (DMF).

A seminal study published in The Journal of Organic Chemistry (1966) demonstrated that this method achieves moderate to high yields (60–85%) when using malonic acid and 3-fluorobenzaldehyde in ethanol with pyridine as the base. The choice of solvent significantly impacts reaction efficiency; for instance, DMF enhances solubility but may require higher temperatures (110–120°C) compared to ethanol (80–90°C).

Optimization and Limitations

Key optimizations include:

-

Stoichiometry : A 1:1 molar ratio of aldehyde to malonic acid minimizes side reactions.

-

Catalyst : Addition of a catalytic amount of ammonium acetate improves yield by accelerating dehydration.

-

Workup : Acidification with hydrochloric acid precipitates the product, which is then purified via recrystallization from aqueous ethanol.

Despite its reliability, this method faces limitations in scalability due to prolonged reaction times (8–12 hours) and the need for stoichiometric base. Additionally, the use of malonic acid can lead to decarboxylation side reactions, reducing overall efficiency.

Kinetic Resolution of β-Phenylalanine Derivatives

A less conventional but innovative approach involves the kinetic resolution of β-phenylalanine derivatives, where this compound is formed as a side product. This method leverages enzymatic or chemical catalysts to selectively convert one enantiomer of a racemic mixture, leaving the desired product behind.

Enzymatic Resolution

Enzymes such as lipases or esterases are employed to catalyze the hydrolysis of β-phenylalanine esters. The (R)-enantiomer is preferentially hydrolyzed, while the (S)-enantiomer remains unreacted. Under oxidative conditions, the unreacted (S)-enantiomer undergoes dehydrogenation to form this compound. This method is notable for its enantioselectivity, yielding optically pure products.

Chemical Resolution

Chemical resolving agents, such as chiral amines, form diastereomeric salts with β-phenylalanine derivatives. Fractional crystallization separates the diastereomers, and subsequent oxidation of the resolved enantiomer produces the acrylic acid. While effective, this method requires multiple steps and generates significant waste, limiting its industrial applicability.

Key Findings

-

Yield : Enzymatic resolution achieves yields of 40–50%, with enantiomeric excess (ee) exceeding 95%.

-

Conditions : Reactions are typically conducted at 25–37°C in buffered aqueous solutions (pH 7–8).

-

Challenges : Scalability is hampered by high enzyme costs and the need for precise pH control.

Suzuki Coupling with Carbon Dioxide

Recent advances in transition-metal catalysis have enabled the synthesis of this compound via Suzuki coupling. This method utilizes a palladium catalyst to cross-couple 3-fluorophenylboronic acid with carbon dioxide, offering a novel and atom-economical route.

Reaction Setup and Mechanism

The reaction occurs in a pressurized CO₂ environment (1–3 atm) using a palladium(II) catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The boronic acid undergoes transmetallation with the palladium catalyst, followed by CO₂ insertion into the palladium-aryl bond. Reductive elimination yields the acrylic acid directly.

Advantages and Limitations

-

Efficiency : This one-pot method eliminates the need for pre-functionalized substrates, reducing synthetic steps.

-

Yield : Preliminary studies report yields of 70–75% under optimized conditions.

-

Catalyst Loading : Low catalyst loadings (0.5–1 mol%) enhance cost-effectiveness.

However, the requirement for pressurized CO₂ and specialized equipment poses challenges for large-scale production.

Comparative Analysis of Synthetic Methods

The following table summarizes the key parameters of each method:

| Method | Starting Materials | Catalyst/Base | Yield | Temperature | Scalability |

|---|---|---|---|---|---|

| Knoevenagel-Doebner | 3-Fluorobenzaldehyde, Malonic Acid | Pyridine/Piperidine | 60–85% | 80–120°C | Moderate |

| Kinetic Resolution | β-Phenylalanine Derivatives | Lipase/Chiral Amine | 40–50% | 25–37°C | Low |

| Suzuki Coupling | 3-Fluorophenylboronic Acid, CO₂ | Pd(OAc)₂/Xantphos | 70–75% | 60–80°C | High |

Chemical Reactions Analysis

3-(3-Fluorophenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

3-(3-Fluorophenyl)acrylic acid finds applications across multiple scientific disciplines:

Organic Synthesis

- Building Block: It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Polymer Chemistry: Its ability to polymerize allows it to be used as a monomer in creating novel polymers with specific thermal and mechanical properties .

Medicinal Chemistry

- Antimicrobial and Anticancer Properties: Research indicates that this compound may exhibit significant biological activities, making it a candidate for drug development targeting various diseases .

- Biological Interactions: The fluorine atom enhances binding affinity to biological targets, which is crucial for developing potent therapeutics .

Material Science

- Specialty Chemicals Production: Utilized in the synthesis of specialty chemicals that require specific functionalities provided by the fluorinated structure.

- Novel Materials Development: Investigated for its potential in creating materials with unique properties through chemical modifications .

Case Study 1: Antiviral Activity

A study explored the antiviral potential of acrylamide derivatives related to this compound against chikungunya virus (CHIKV). The findings indicated that specific derivatives exhibited high affinity towards viral glycoproteins, significantly reducing viral load in vitro. This highlights the compound's potential role in antiviral drug development .

Case Study 2: Drug Development

Research on metabotropic glutamate receptors (mGluRs) has shown that compounds similar to this compound can modulate these receptors, providing insights into treatments for central nervous system disorders. The structural modifications of such compounds could lead to novel therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Chemical Properties

The bioactivity and physicochemical properties of phenylacrylic acids are heavily influenced by substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (F, Cl, CF₃) : Increase acidity and stability but reduce solubility. Fluorine’s small size and high electronegativity enhance binding to biological targets via dipole interactions .

- Electron-Donating Groups (OH) : Improve solubility but reduce membrane permeability. The hydroxyl group in m-coumaric acid enables hydrogen bonding, influencing its antioxidant activity .

Antimicrobial Activity

- This compound Derivatives : Pyrazole derivatives synthesized from this compound exhibit MIC values of 1–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- 3-(4-Chlorophenyl)acrylic Acid: Limited antimicrobial data, but chlorine’s lipophilicity may enhance penetration into bacterial membranes .

- Hydroxyphenyl Analogs : m-Coumaric acid shows moderate antibacterial activity (MIC: 16–32 µg/mL ) but strong antioxidant effects due to radical scavenging .

Enzyme Inhibition

- Fluorophenyl derivatives are potent inhibitors of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis .

- Trifluoromethyl-substituted analogs demonstrate enhanced inhibitory activity against tyrosine kinases (IC₅₀: 0.5–2 µM ) .

Biological Activity

3-(3-Fluorophenyl)acrylic acid, also known as 3-fluorocinnamic acid or (E)-3-(3-fluorophenyl)-2-propenoic acid, is a fluorinated organic compound with the molecular formula C₉H₇F O₂. It appears as a white crystalline solid, melting between 166.2°C and 166.8°C, and is soluble in water and polar organic solvents. This compound is notable for its potential biological activity, particularly due to the presence of the fluorine atom, which can enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine can modify the electronic properties of the molecule, potentially increasing its binding affinity to enzymes and receptors compared to non-fluorinated analogs . This characteristic makes it a candidate for medicinal chemistry applications, particularly in drug development.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antiviral Properties : A study evaluated acrylamide derivatives (which may include this compound analogs) for their ability to inhibit chikungunya virus (CHIKV). The findings indicated that certain derivatives showed significant antiviral activity, suggesting that compounds with similar structures might also exhibit such properties .

- Enzyme Interaction : The compound has been studied for its effects on enzyme kinetics and protein-ligand interactions. Its structural characteristics may allow it to modulate the activity of specific enzymes, which is crucial for understanding its potential therapeutic applications.

- Polymerization Potential : Given its acrylic acid moiety, this compound can participate in polymerization reactions, making it valuable in materials science. Its fluorinated structure may impart unique properties to the resulting polymers, such as enhanced thermal stability or flexibility .

Case Studies

- Antiviral Evaluation : In a study focusing on novel acrylamides as potential inhibitors of viral glycoproteins, this compound derivatives were included in virtual screening processes. The results indicated that these compounds could effectively bind to viral proteins, thus inhibiting viral replication .

- Synthesis and Reactivity : Research involving the synthesis of quaternary phosphonium salts from tris(3-fluorophenyl)phosphine and acrylic acid derivatives demonstrated that modifications in the structure could lead to significant changes in biological activity. These findings underscore the importance of structural variations in developing bioactive compounds .

Comparative Analysis

To further illustrate the uniqueness of this compound compared to related compounds, a comparative table is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)acrylic Acid | C₉H₇F O₂ | Fluorine at para position |

| Cinnamic Acid | C₉H₈O₂ | No fluorination |

| Trans-4-Fluorocinnamic Acid | C₉H₇F O₂ | Different stereochemistry compared to 3-fluoro variant |

The structural differences highlight how the position of fluorination affects the chemical behavior and potential applications of these compounds.

Q & A

Q. What are the recommended methods for synthesizing 3-(3-Fluorophenyl)acrylic acid in laboratory settings?

The synthesis of this compound derivatives can be achieved via asymmetric Morita-Baylis-Hillman (MBH) reactions. Key steps include:

- Catalyst selection : Use bifunctional quaternary ammonium-carbamide catalysts to enhance enantioselectivity (e.g., achieving up to 93% enantiomeric excess (ee)) .

- Substrate scope : Optimize reaction conditions (e.g., solvent polarity, temperature) for 2-formylphenylboronic esters substituted with electron-withdrawing or donating groups .

- Work-up : Purify products via column chromatography and confirm stereochemistry using X-ray crystallography .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Infrared (IR) spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹). Note spectral artifacts caused by solvents like CCl₄ and CS₂ .

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and fluorine coupling patterns. For example, the α,β-unsaturated carbonyl system shows distinct deshielded proton signals at δ 6.5–7.5 ppm .

- Mass spectrometry : Validate molecular weight (e.g., m/z 180.04 for [M+H]⁺) .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95 for particulates) if dust or vapors are generated .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose of contaminated waste via licensed facilities .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the asymmetric synthesis of this compound derivatives?

- Catalyst tuning : Modify steric and electronic properties of chiral catalysts (e.g., binaphthyl-based amines) to improve transition-state stabilization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and ee values by stabilizing ionic intermediates .

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce racemization and improve stereochemical outcomes .

Q. What strategies resolve contradictions in bioactivity data of this compound derivatives against carbapenemase enzymes?

- Comparative structural analysis : Perform X-ray crystallography to compare binding modes of active vs. inactive derivatives. For example, (S)-4a binds KPC-2 via Ser70, while (R)-4a interacts with OXA-48’s Zn²⁺ center .

- Enzyme inhibition assays : Use standardized β-lactamase inhibition protocols (e.g., nitrocefin hydrolysis assays) to quantify IC₅₀ values under consistent conditions .

- Molecular docking : Validate structure-activity relationships (SAR) by simulating ligand-enzyme interactions in silico .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

- Persistence testing : Conduct OECD 301 biodegradation assays to evaluate aerobic degradation in soil/water systems .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to determine acute toxicity (e.g., EC₅₀) .

- Advanced oxidation processes (AOPs) : Investigate UV/H₂O₂ or Fenton reactions to identify degradation intermediates via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.